Dehydroindapamide (CAS 63968-75-2), officially designated as Indapamide EP Impurity B and USP Related Compound A, is a critical analytical reference standard utilized in the quality control and stability testing of the thiazide-like diuretic indapamide. Structurally characterized by a fully aromatized indole ring—in contrast to the indoline ring of the parent active pharmaceutical ingredient (API)—this compound serves as a primary marker for oxidative and base-catalyzed degradation. Procurement of highly purified dehydroindapamide is essential for pharmaceutical manufacturers, contract research organizations (CROs), and analytical laboratories to comply with stringent ICH and pharmacopeial guidelines, enabling the precise quantification of degradation products during forced degradation studies, system suitability testing, and routine commercial batch release [1].
In pharmaceutical analytical workflows, substituting dehydroindapamide with the parent API (indapamide), crude degradation mixtures, or alternative related compounds (such as Indapamide Impurity A or C) strictly violates pharmacopeial testing mandates. Because the indole core of dehydroindapamide possesses a different conjugated pi-system than the indoline core of the parent drug, it exhibits a distinct UV response factor and chromatographic retention profile. Utilizing an uncertified standard or attempting to use the API as a surrogate prevents the accurate calculation of resolution (Rs) required for system suitability and leads to erroneous mass percent quantification. Consequently, analytical method validation (AMV) for regulatory submissions mandates the procurement of the exact, highly purified dehydroindapamide standard to ensure baseline separation and reliable limit of detection (LOD) determinations [1].
In validated stability-indicating RP-HPLC methods, dehydroindapamide (Indapamide Impurity B) must be chromatographically resolved from the parent indapamide and other degradation products like 4-chloro-3-sulfamoylbenzoic acid (CSBA). Due to the aromatized indole ring, dehydroindapamide exhibits a distinct relative retention time (RRT) compared to the indoline-containing parent API. Procurement of the pure impurity standard is required to verify system suitability, ensuring a critical resolution (Rs) factor is met to prevent co-elution during the analysis of base-hydrolyzed or oxidatively degraded tablet formulations [1].
| Evidence Dimension | Chromatographic Resolution (Rs) and Peak Identification |
| Target Compound Data | Purified Dehydroindapamide (Impurity B) Reference Standard |
| Comparator Or Baseline | Parent Indapamide API or crude degradation mixture |
| Quantified Difference | Provides exact RRT and confirmed UV response factor for accurate quantification, whereas crude mixtures fail ICH specificity requirements. |
| Conditions | RP-HPLC (C18 column, gradient elution, UV detection) for forced degradation samples |
Procuring the exact, high-purity standard is a strict regulatory requirement for validating the specificity and system suitability of indapamide batch release assays.
Dehydroindapamide is identified as a primary dehydrogenation metabolite (M5) of indapamide, predominantly catalyzed by the hepatic enzyme CYP3A4. In in vitro human liver microsome (HLM) assays, precise quantification of the metabolic conversion rate requires an authentic dehydroindapamide standard to generate accurate calibration curves. Utilizing the exact standard allows for the integration of specific LC-MS/MS peak areas, confirming the structural assignment and kinetic formation rate of the indole-derivative versus the indoline-parent, which cannot be achieved using generic structural analogs [1].
| Evidence Dimension | Metabolite Quantification and Structural Confirmation |
| Target Compound Data | Dehydroindapamide (Metabolite M5) Standard |
| Comparator Or Baseline | In silico predictions or generic thiazide-like analogs |
| Quantified Difference | Enables exact kinetic rate determination (Vmax/Km) for CYP3A4 dehydrogenation, replacing estimated or uncalibrated mass-spec responses. |
| Conditions | In vitro human liver microsome incubations with NADPH, analyzed via LC-MS/MS |
For DMPK researchers and CROs, purchasing the exact metabolite standard is critical to map the indapamide metabolic pathway and assess potential drug-drug interactions accurately.
Regulatory monographs mandate strict control of indapamide impurities, often limiting individual unspecified impurities to 0.1% - 0.2% and specified impurities like dehydroindapamide (Impurity B) to defined thresholds. Procuring the certified dehydroindapamide standard allows QC laboratories to establish precise Limit of Detection (LOD) and Limit of Quantitation (LOQ) values. Because the UV absorptivity of the indole core in dehydroindapamide differs from the indoline core of the API, using the parent drug as a surrogate standard would result in inaccurate mass percent calculations, potentially leading to batch rejection or regulatory non-compliance .
| Evidence Dimension | Impurity Mass Quantification Accuracy |
| Target Compound Data | Dehydroindapamide Reference Standard |
| Comparator Or Baseline | Indapamide API used as a surrogate standard |
| Quantified Difference | Prevents quantification errors caused by differing UV response factors, ensuring compliance with strict 0.1%-0.2% regulatory limits. |
| Conditions | Quality control batch release testing using pharmacopeial HPLC methods |
Procurement of the specific impurity standard is legally and technically necessary to release commercial batches of indapamide formulations to the market.
Essential for establishing specificity, linearity, and LOD/LOQ in stability-indicating HPLC methods for indapamide and combination products (e.g., perindopril/indapamide) .
Used as a system suitability marker and quantitative standard to ensure Impurity B levels remain below pharmacopeial limits (USP/EP) in commercial API and tablet manufacturing .
Critical for identifying and quantifying the oxidative and base-catalyzed degradation pathways of indapamide during shelf-life evaluations.
Utilized as a reference standard in LC-MS/MS assays to accurately quantify CYP3A4-mediated dehydrogenation of indapamide in human liver microsomes[1].